EN460

描述

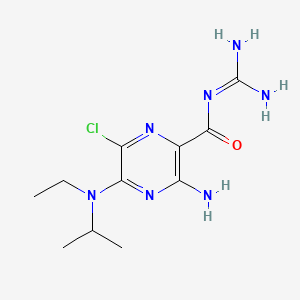

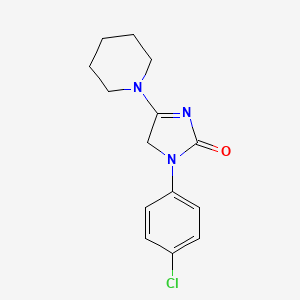

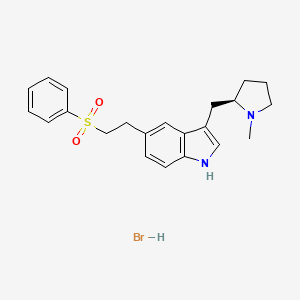

The compound “2-chloro-5-[(4Z)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid” is a chemical compound with the molecular formula C22H12ClF3N2O4 . It is also known by other names such as EN460 and CHEMBL4303182 . This compound is used in scientific research due to its diverse applications, including drug development and material synthesis.

Molecular Structure Analysis

The molecular weight of this compound is 460.8 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is RSLFQCNAOMQAIH-WJDWOHSUSA-N . The compound has a complex structure that includes a phenylfuran group, a pyrazol group, and a benzoic acid group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 460.8 g/mol . It has a XLogP3-AA value of 5.4, which is a measure of its lipophilicity, or how easily it can dissolve in fat compared to water . It has one hydrogen bond donor .科学研究应用

蛋白质折叠中的作用

EN460是一种细胞渗透性的硫醇反应性烯酮(EN)化合物,它可以选择性地与还原态的ERO1α活性位点半胱氨酸相互作用 。 它促进蛋白质的正确折叠,并维持内质网(ER)的稳态 。 它与蛋白质二硫键异构酶(PDI)协同作用,帮助跨膜蛋白和分泌蛋白折叠,并以形成从头二硫键而闻名 .

氧化还原电位维持中的作用

This compound属于黄素蛋白家族,含有黄素腺嘌呤二核苷酸,在氧化还原循环中用于电子转移 。 该家族用于维持ER中的氧化还原电位和蛋白质稳态 .

在癌症进展中的作用

公共数据库显示ERO1α在多种疾病环境中是预后不良的标志物 。 最近的证据表明,肿瘤细胞中ERO1α的表达是转移的关键决定因素 。 This compound作为ERO1α的抑制剂,可能被用来治疗ER应激较高的癌症 .

在免疫逃逸中的作用

需要ERO1α表达才能正确折叠的分泌蛋白被认为参与了免疫逃逸 。 它们通过分泌粒细胞集落刺激因子(G-CSF)促进程序性死亡配体-1(PD-L1)的上调,并刺激多形核粒细胞髓系来源抑制细胞(PMNMDSC’s) 。 因此,this compound在潜在阻止免疫逃逸中起着至关重要的作用 .

在细胞活力和增殖中的作用

用this compound药理学抑制ERO1α以剂量依赖的方式降低了细胞活力和增殖 .

在ER应激中的作用

作用机制

Target of Action

EN460, also known as ERO1 Inhibitor II, is a selective inhibitor of the enzyme Endoplasmic Reticulum Oxidation 1 (ERO1) . ERO1 is a conserved eukaryotic flavin adenine nucleotide-containing enzyme that promotes disulfide bond formation . It accepts electrons from reduced protein disulfide isomerase (PDI) and passes them on to molecular oxygen .

Mode of Action

This compound interacts selectively with the reduced, active form of ERO1α and prevents its reoxidation . This interaction is selective for ERO1α and is explained by the rapid reversibility of the reaction of this compound with unstructured thiols, in contrast to the formation of a stable bond with ERO1α .

Biochemical Pathways

The inhibition of ERO1α by this compound affects the process of disulfide bond formation, which is essential for the proper folding of proteins within the endoplasmic reticulum . This can lead to the accumulation of unfolded proteins, activating the unfolded protein response .

Pharmacokinetics

It is soluble in dmso , suggesting it may have good bioavailability

Result of Action

The inhibition of ERO1α by this compound can lead to the accumulation of unfolded proteins in the endoplasmic reticulum, activating the unfolded protein response . This can have various downstream effects, including a reduction in cell viability and proliferation .

Action Environment

The action of this compound can be influenced by environmental factors such as hypoxia and endoplasmic reticulum stress, which can contribute to the overexpression of ERO1α

属性

IUPAC Name |

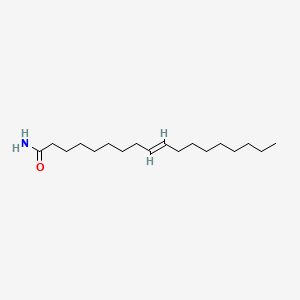

2-chloro-5-[(4Z)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12ClF3N2O4/c23-17-8-6-13(10-15(17)21(30)31)28-20(29)16(19(27-28)22(24,25)26)11-14-7-9-18(32-14)12-4-2-1-3-5-12/h1-11H,(H,30,31)/b16-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLFQCNAOMQAIH-WJDWOHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12ClF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of EN460?

A1: this compound is a selective, reversible inhibitor of Endoplasmic Reticulum Oxidation 1 alpha (ERO1α) [, , , , ]. It achieves this by selectively binding to the reduced, active form of ERO1α. This interaction prevents the re-oxidation of ERO1α, effectively inhibiting its enzymatic activity [].

Q2: How does this compound's interaction with ERO1α affect downstream cellular processes?

A2: By inhibiting ERO1α, this compound disrupts disulfide bond formation within the endoplasmic reticulum (ER) [, ]. This disruption can induce a mild unfolded protein response (UPR) and has been shown to precondition cells against severe ER stress []. Furthermore, this compound has been shown to suppress cell migration and invasion in pancreatic cancer models, potentially by interfering with the epithelial-mesenchymal transition (EMT) process [].

Q3: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A3: While the provided research doesn't delve into specific structural modifications of this compound, it highlights the importance of its thiol reactivity []. The research suggests that the selectivity of this compound for ERO1α, despite its reactivity with other thiol-containing molecules, stems from the rapid reversibility of its reaction with unstructured thiols. In contrast, this compound forms a stable bond with ERO1α, leading to the displacement of flavin adenine dinucleotide (FAD) from the enzyme's active site [, ]. This suggests that modifications affecting thiol reactivity and FAD displacement could significantly impact this compound's activity and selectivity.

Q4: What in vitro and in vivo studies have been conducted with this compound?

A4: this compound has shown promising results in various preclinical studies.

- In vitro: It effectively inhibits ERO1α activity in cell-free systems and cell lines [, , , ]. It also reduces cell migration and invasion in pancreatic cancer cells [] and protects neuronal cells from hypoxia-induced apoptosis [].

- In vivo: this compound suppresses tumor growth in a mouse model of pancreatic cancer [] and reduces hepatic metastasis []. Additionally, it has shown potential in mitigating cognitive impairment induced by chronic hypoxia in a mouse model [].

Q5: How does this compound impact aerobic glycolysis in cancer cells?

A6: Research suggests that ERO1α, the target of this compound, plays a role in regulating the Warburg effect, a metabolic adaptation in cancer cells characterized by increased aerobic glycolysis []. Inhibiting ERO1α with this compound has been shown to suppress aerobic glycolysis and subsequently inhibit tumor growth, highlighting its potential as a target for anticancer therapies [].

Q6: What is the significance of the interaction between ERp44 and RyR2 in the context of this compound's mechanism?

A7: Studies indicate that this compound can influence cardiac arrhythmia by modulating the interaction between ERp44 (endoplasmic reticulum protein 44) and RyR2 (ryanodine receptor 2) []. Ero1α, the target of this compound, promotes the dissociation of ERp44 from RyR2, contributing to cardiac arrhythmia. Inhibiting Ero1α with this compound restores this interaction, potentially offering a therapeutic avenue for managing cardiac arrhythmia [].

Q7: Are there alternative inhibitors to ERO1α besides this compound?

A8: Yes, the research mentions another ERO1α inhibitor named QM295 []. Additionally, a more potent inhibitor, T151742, has been identified and was shown to have higher specificity towards ERO1α compared to other flavoenzymes []. These findings suggest that alternative ERO1α inhibitors with potentially improved properties exist and are being actively investigated.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。